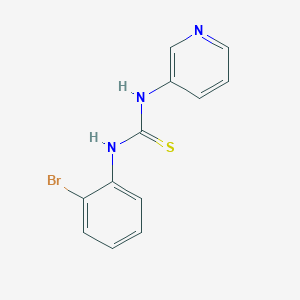
tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related tetrahydro pyrimidine derivatives involves various chemical reactions. For example, Trilleras et al. (2009) studied compounds where the pyrimidine rings are planar, and their structures suggest significant polarization of the electronic structures. These compounds are linked into sheets by hydrogen bonds, indicating a complex synthesis process (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds exhibits certain key features, like planar pyrimidine rings and significant displacements of ring-substituent atoms from this plane, as observed by Trilleras et al. (2009). This suggests a degree of complexity in the molecular structure of the compound (Trilleras et al., 2009).
Chemical Reactions and Properties
- Tetrahydro pyrimidine derivatives are known for their reactivity in various chemical reactions. For instance, the synthesis of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines by Rauckman et al. (1989) shows the reactivity of similar compounds in creating derivatives with significant biological activity (Rauckman, Tidwell, Johnson, & Roth, 1989).
Physical Properties Analysis
- The physical properties of similar compounds can be derived from their crystal structure and density. For instance, Hu Yang (2009) reported on the crystal structure of a related compound, which can give insights into its physical properties (Hu Yang, 2009).
Chemical Properties Analysis
- The chemical properties of tetrahydro pyrimidine derivatives can be inferred from studies like that of Bajaj and Tekade (2014), who investigated the density, viscosity, and ultrasonic properties of similar compounds. These properties help to understand the behavior and characteristics of the compound in various environments (Bajaj & Tekade, 2014).
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Research into compounds structurally related to tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate often focuses on their synthesis and potential as building blocks in organic chemistry. For example, studies on tetrahydro-2-oxopyrimidine derivatives have demonstrated various methods for their synthesis, highlighting their utility in constructing complex heterocyclic frameworks, which are crucial in drug development and materials science. These methods include hydrogenolysis, hydrolysis, bromination, and thermal decarboxylation to produce derivatives that can serve as intermediates for further chemical transformations (Zigeuner, Knopp, & Blaschke, 1976).
Medicinal Chemistry and Drug Development
Several studies have explored the antibacterial and antimicrobial properties of pyrimidine derivatives, emphasizing their significance in medicinal chemistry. For instance, the synthesis and evaluation of tetrahydropyrimido[4,5-d]pyrimidine derivatives for their antibacterial activity showcase the therapeutic potential of these compounds. The structural modifications and subsequent biological activity assessment indicate a promising avenue for developing new antibacterial agents (Cieplik et al., 2008). Moreover, research on 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids has demonstrated significant antibacterial and antifungal activities, further underlining the importance of pyrimidine derivatives in drug discovery (Shastri & Post, 2019).
Material Science
Pyrimidine derivatives also find applications in material science, particularly in the study of their physical properties and interactions. For instance, the investigation of density, viscosity, and ultrasonic properties of various substituted pyrimidines has provided insights into molecular interactions and solute-solvent dynamics. Such studies are essential for understanding the fundamental properties that could influence the design and optimization of materials for specific applications (Bajaj & Tekade, 2014).
Propriétés
IUPAC Name |
oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-15(17(22)26-9-12-4-3-7-25-12)16(21-18(23)20-10)11-5-6-14(24-2)13(19)8-11/h5-6,8,12,16H,3-4,7,9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJWVHRWRGSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)
![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)
![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)
![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)
![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)
![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)